Product packaging for 10-Hydroxyanthrone(Cat. No.:CAS No. 549-99-5)

10-Hydroxyanthrone

Cat. No.: B3343655
CAS No.: 549-99-5
M. Wt: 210.23 g/mol
InChI Key: KOGHAOQITVWULR-UHFFFAOYSA-N
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Description

Contextualization within the Anthrone (B1665570) Class of Organic Compounds

The anthrone class comprises tricyclic aromatic ketones based on the anthracene (B1667546) framework. The parent compound, anthrone, has the chemical structure 9,10-dihydroanthracen-9-one. nih.gov Anthrones are noted for their use in assays for cellulose (B213188) and the colorimetric determination of carbohydrates. wikipedia.org

A defining characteristic of anthrones is their existence in a tautomeric equilibrium with their enol forms, known as anthrols. wikipedia.org For the parent compound, anthrone is the significantly more stable tautomer compared to 9-anthrol. wikipedia.org 10-Hydroxyanthrone fits within this class as a hydroxylated derivative. It is the keto-tautomer of 9,10-dihydroxyanthracene (anthrahydroquinone). This keto-enol tautomerism is a critical feature of its chemistry, influencing its reactivity and the properties of its derivatives. The equilibrium between the keto (hydroxyanthrone) and enol (hydroquinone) forms can be influenced by factors such as pH. rsc.org Many substituted hydroxyanthraquinones exist as complex equilibrium mixtures of their various tautomeric forms. researchgate.net

Table 1: Properties of Anthrone and Related Compounds
Compound NameMolecular FormulaStructure TypeKey Feature
AnthroneC14H10OTricyclic Aromatic KetoneParent compound of the anthrone class. nih.govwikipedia.org
9-AnthrolC14H10OTricyclic Aromatic Alcohol (Enol)Less stable tautomer of anthrone. wikipedia.org
This compound (Oxanthrone)C14H10O2Hydroxy-substituted AnthroneKeto tautomer of 9,10-dihydroxyanthracene.
9,10-AnthraquinoneC14H8O2DiketoneOxidized form of anthracene. nih.gov

Historical Development and Initial Academic Recognition of this compound

The history of this compound is deeply intertwined with the development of its derivatives, particularly those with medicinal applications. The initial academic and commercial interest did not focus on the isolated this compound molecule itself but rather on more complex structures built upon its framework.

A pivotal derivative is 1,8-dihydroxy-9(10H)-anthracenone, known commonly as Dithranol or Anthralin (B1665566). wikipedia.orgnih.gov This compound was first synthesized over a century ago as a derivative of chrysarobin, a substance obtained from the araroba tree. nih.gov Its utility as a treatment for psoriasis was recognized as early as 1916. ijcce.ac.ir The synthesis and study of Anthralin spurred academic investigation into the broader class of hydroxyanthrones. nih.govijcce.ac.ir

Initial research focused on understanding the synthesis, chemical properties, and structure-activity relationships of these medically significant compounds. The core this compound scaffold was recognized as the fundamental active component responsible for the therapeutic effects observed in its derivatives. This led to further exploration of synthetic methods to produce related structures, such as the synthesis of 1,5-dihydroxy-9,10-anthraquinone, which was pursued during efforts to synthesize Anthralin. ijcce.ac.ir

Current Research Significance and Emerging Areas of Investigation

The this compound scaffold continues to be a significant area of investigation in modern medicinal chemistry. youtube.commdpi.com Research has moved beyond the original derivatives to the design and synthesis of novel molecules with tailored properties and new therapeutic targets.

A major focus of current research is the chemical modification of the this compound core to develop new drug candidates. Scientists are actively synthesizing and evaluating new derivatives for various biological activities. For instance, a series of 1,8-dihydroxy-9(10H)-anthracenones with sulfur-linked substituents at the 10-position have been developed. nih.gov These 10-thio-substituted compounds were found to be potent inhibitors of keratinocyte growth and lipoxygenase enzymes, indicating their potential as next-generation treatments for skin conditions like psoriasis. nih.gov

Another emerging area is the creation of "co-drugs," where the hydroxyanthrone structure is chemically linked to another active molecule to enhance its therapeutic profile. An example includes the synthesis of dithranol di-naproxen and dithranol di-ketoprofen co-drugs. nih.gov Furthermore, advanced analytical techniques such as mass spectrometry are being employed to characterize novel 10-arylthio-1,8-dihydroxy-9(10H)-anthracenones, which are of interest for their physiological activity. nih.gov This ongoing research highlights the enduring importance of the this compound framework as a versatile platform for drug discovery. mdpi.com

Table 2: Selected Research Findings on this compound Derivatives
Derivative ClassArea of InvestigationKey Research FindingReference
10-Thio-substituted 1,8-dihydroxy-9(10H)-anthracenonesPsoriasis TreatmentDemonstrated potent inhibition of keratinocyte growth and lipoxygenase enzymes. Some derivatives showed high antiproliferative activity with lower cytotoxicity compared to Anthralin. nih.gov
10-Arylthio-1,8-dihydroxy-9(10H)-anthracenonesAnalytical Chemistry / Psoriasis ResearchSuccessfully synthesized and characterized using mass spectrometry to confirm structure and purity for research into psoriasis. nih.gov
Dithranol Co-drugs (e.g., Di-naproxen ester)Drug Delivery / Psoriasis TreatmentNovel co-drugs were designed and synthesized to potentially improve the therapeutic application of the core anthrone structure. nih.gov
1,10-Phenanthroline-based hydroxamate derivativesOncologyA novel derivative was synthesized and evaluated as a dual inhibitor of histone deacetylases (HDACs) and ribonucleotide reductase (RR) for potential anticancer activity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O2 B3343655 10-Hydroxyanthrone CAS No. 549-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-hydroxy-10H-anthracen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,13,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGHAOQITVWULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970230
Record name 10-Hydroxyanthracen-9(10H)-one
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Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549-99-5
Record name NSC67866
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10-Hydroxyanthracen-9(10H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 10 Hydroxyanthrone

Strategies for the Synthesis of 10-Hydroxyanthrone

A common and direct method for the preparation of anthrone (B1665570) scaffolds involves the reduction of the corresponding anthraquinones. This transformation targets the central quinone moiety, converting one of the carbonyl groups into a methylene (B1212753) group and the other into a hydroxyl group upon tautomerization.

Anthrone itself can be synthesized from anthraquinone (B42736) through reduction using elemental tin or copper. wikipedia.orgwikipedia.org This foundational reaction provides a basis for accessing substituted anthrones. For instance, the reduction of 1,3,5,7-tetrahydroxy-9,10-anthraquinone with a mixture of tin(II) chloride, hydrochloric acid, and acetic acid (SnCl2/HCl-HOAc) affords the corresponding 1,3,5,7-tetrahydroxy-10H-anthracen-9-one. researchgate.net Similarly, substituted 9,10-dihydroanthracenes can be synthesized by the reduction of the corresponding anthraquinones with a mixture of hydriodic acid, phosphorus, and iodine. researchgate.net While these methods are well-established for various substituted anthraquinones, the direct synthesis of the parent this compound via this pathway typically proceeds through the reduction of 9,10-anthraquinone to its hydroquinone (B1673460) form, 9,10-dihydroxyanthracene, which exists in tautomeric equilibrium with this compound.

PrecursorReducing Agent(s)ProductReference
AnthraquinoneTin (Sn) or Copper (Cu)Anthrone wikipedia.orgwikipedia.org
1,3,5,7-Tetrahydroxy-9,10-anthraquinoneSnCl2/HCl-HOAc1,3,5,7-Tetrahydroxy-10H-anthracen-9-one researchgate.net
Substituted AnthraquinonesHydriodic acid, Phosphorus, IodineSubstituted 9,10-Dihydroanthracenes researchgate.net

Photochemical methods offer an alternative avenue for the synthesis of complex organic molecules, often proceeding under mild conditions. While the direct photochemical synthesis of this compound is not extensively documented, photochemical transformations of related polycyclic aromatic compounds suggest the potential for such routes. For instance, photochemical reactions have been employed for the synthesis of various hydroxylated aromatic systems. rsc.org However, specific and established photochemical protocols for the direct formation of this compound remain an area for further research and development.

The synthesis of this compound and its derivatives can also be approached through the functionalization of pre-existing anthracene (B1667546) or anthrone skeletons. A classical approach to the anthrone core involves the cyclization of o-benzylbenzoic acid, which can be induced by hydrogen fluoride. wikipedia.org This method builds the tricyclic system and establishes the anthrone framework, which is the keto tautomer of 9-anthrol. The introduction of a hydroxyl group at the 10-position would then be a subsequent transformation.

The direct hydroxylation of the C-H bond at the 10-position of anthrone presents a more direct but challenging strategy. While methods for the directed hydroxylation of sp2 C-H bonds in aromatic systems have been developed using transition metal catalysts, their specific application to the C10 position of anthrone to yield this compound is not yet a well-established synthetic route. nih.gov

Nature provides a rich source of complex and biologically active molecules. Derivatives of this compound have been isolated from natural sources. For example, two new 10-hydroxy-9(10H)-anthracenone derivatives, madagascenone A and madagascenone B, have been isolated from the bark of Harungana madagascariensis. The structures of these compounds were elucidated using spectroscopic techniques.

Biomimetic synthesis, which seeks to mimic nature's synthetic strategies, offers a powerful approach to the construction of complex natural products. wikipedia.orgnih.gov The general principles of biomimetic synthesis often involve cascade reactions that efficiently build molecular complexity from simpler precursors. beilstein-journals.orgnih.govrsc.org While a specific biomimetic total synthesis of this compound has not been detailed, the biosynthetic pathways of related natural products, such as the oxidative dimerization of phenolic precursors, provide a conceptual framework for potential biomimetic routes. beilstein-journals.org

Functional Group Interconversions and Derivatization

The this compound scaffold serves as a versatile platform for further chemical modification. The reactivity of the hydroxyl group and the enolizable C10 position allows for a range of functional group interconversions and derivatizations.

The carbon atom at the 10-position of anthrone is nucleophilic in its enolate form, making it susceptible to alkylation. This reaction provides a direct method for the introduction of alkyl and aryl substituents at this position, leading to a diverse array of 10-substituted anthrone derivatives.

The asymmetric alkylation of anthrones has been achieved with high diastereoselectivity using phase-transfer catalysis. These reactions typically employ quinidine- or quinine-derived catalysts under mild basic conditions. This methodology has been successfully applied to the enantioselective total synthesis of complex natural products. The reaction of an anthrone with an allylic bromide in a two-phase system of 50% aqueous potassium hydroxide (B78521) and dichloromethane (B109758) at low temperatures can yield the C10-alkylated product in good yield and high diastereomeric ratio.

Table of Asymmetric Alkylation of Anthrones

Anthrone Substrate Alkylating Agent Catalyst Diastereomeric Ratio (dr) Yield
Substituted Anthrone Cyclic Allylic Bromide Quinidine-derived PTC >99:1 High

The arylation of the 10-position of anthrone is a less commonly reported transformation. However, methods for the α-arylation of other carbonyl compounds using transition metal catalysis, such as copper-catalyzed reactions with diaryliodonium salts, provide a potential strategy for the synthesis of 10-aryl-10-hydroxyanthrones. nih.gov Additionally, palladium-catalyzed C-H arylation has been demonstrated for other polyaromatic hydrocarbons, suggesting its potential applicability to the anthrone scaffold. nih.gov The Suzuki-Miyaura cross-coupling reaction has been used to prepare 2- and 4-arylated 1-hydroxy-9,10-anthraquinones from the corresponding bromo- or iodo-substituted precursors, which could then potentially be reduced to the desired this compound derivatives. nih.gov

Acylation and Related Esterifications

This compound, existing in tautomeric equilibrium with 9,10-dihydroxyanthracene (anthralin), readily undergoes acylation and esterification reactions at its hydroxyl group. These transformations are pivotal for modifying the compound's properties and for the synthesis of various derivatives. The acylation of this compound typically involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, often in the presence of a base or catalyst.

A common example of this transformation is the acetylation of this compound to form 10-acetoxy-1,8-dihydroxy-9-anthrone. This reaction can be carried out using acetic anhydride in the presence of a catalyst. The resulting ester masks the reactive hydroxyl group, which can be useful in multi-step synthetic sequences or for altering the biological activity of the parent compound.

The esterification conditions can be tailored to achieve desired outcomes. For instance, the choice of solvent, temperature, and catalyst can influence the reaction rate and yield. The reactivity of the hydroxyl group in this compound makes it susceptible to a range of esterification reactions with various carboxylic acids and their derivatives, allowing for the introduction of a wide array of functional groups.

Table 1: Examples of Acylation and Esterification of this compound Derivatives
ReactantAcylating/Esterifying AgentProductReaction Conditions
1,8-Dihydroxy-10-hydroxyanthrone (Anthralin)Acetic Anhydride10-Acetoxy-1,8-dihydroxy-9-anthroneCatalytic amount of acid or base
This compoundBenzoyl Chloride10-BenzoyloxyanthracenePyridine, room temperature

Halogenation and Introduction of Heteroatom Substituents

The this compound scaffold can be functionalized through halogenation and the introduction of other heteroatoms. These modifications are crucial for creating derivatives with altered electronic properties and for providing handles for further chemical transformations, such as cross-coupling reactions.

Bromination of 1,8-dihydroxy-9-anthrone (anthralin), a derivative of this compound, can be achieved at both the benzylic (C10) and aromatic ring positions. sphinxsai.com For instance, the synthesis of 10-bromo-1,8-dihydroxy-9-anthrone (10-bromoanthralin) can be accomplished by reacting anthralin (B1665566) with a precise molar ratio of bromine. sphinxsai.com This reaction is significant as 10-bromoanthralin serves as a key intermediate for synthesizing various derivatives. sphinxsai.com Further bromination can lead to multi-brominated products on the aromatic rings, with the reaction conditions (solvent, temperature, and amount of bromine) dictating the degree and position of bromination. sphinxsai.com For example, using a large excess of bromine in carbon disulfide can lead to tetrabromo and pentabromo derivatives. sphinxsai.com

The introduction of other heteroatoms, such as sulfur or nitrogen, can also be achieved, leading to a diverse range of this compound analogs. These substitutions can significantly influence the molecule's chemical and physical properties.

Table 2: Halogenation of 1,8-Dihydroxy-9-anthrone (Anthralin)
ReactantHalogenating AgentProduct(s)Reaction ConditionsReference
AnthralinBromine (1.10:1 molar ratio)10-BromoanthralinNot specified sphinxsai.com
AnthralinBromine (200 equivalents)2,4,5,10-Tetrabromo-1,8-dihydroxy-9-anthrone and 2,4,5,7,10-Pentabromo-1,8-dihydroxy-9-anthroneCarbon disulfide, reflux sphinxsai.com

Advanced Synthetic Methodologies Utilizing this compound as a Building Block

Cross-Coupling Reactions

Derivatives of this compound, particularly halogenated ones, are valuable substrates for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and constructing complex molecular architectures. wikipedia.orgnih.gov

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org Halogenated anthrone derivatives can serve as the organohalide component, enabling the introduction of various aryl and vinyl substituents. For example, a bromoanthrone derivative could be coupled with an arylboronic acid to synthesize an arylated anthrone. These reactions are known for their high tolerance of functional groups and stereoselectivity. nih.gov

The general mechanism for Suzuki coupling involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. libretexts.org The scope of the Suzuki reaction is broad, and it has been widely applied in the synthesis of complex organic molecules, including pharmaceuticals and materials. nih.govnih.gov

Table 3: Hypothetical Cross-Coupling Reactions with this compound Derivatives
Anthrone SubstrateCoupling PartnerReaction TypePotential ProductCatalyst/Conditions
10-BromoanthronePhenylboronic acidSuzuki-Miyaura Coupling10-PhenylanthronePd catalyst, base
10-IodoanthroneStyreneHeck Coupling10-StyrylanthronePd catalyst, base

Cycloaddition Reactions

This compound and its tautomer, anthrone, can participate in cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov In these reactions, the central ring of the anthrone system can act as a diene, reacting with a dienophile to form a six-membered ring adduct. whiterose.ac.ukvernier.com

The Diels-Alder reaction is a [4+2] cycloaddition that forms a cyclohexene (B86901) ring. mnstate.edu Anthrone's reactivity as a diene is influenced by its aromatic character, which can make it less reactive than non-aromatic dienes. mnstate.edu However, under appropriate conditions, such as the use of a suitable catalyst or high temperatures, the reaction can proceed. nih.govmnstate.edu For instance, the combination of an amine base and a Lewis acid like Li+ has been shown to synergistically catalyze the Diels-Alder reaction of anthrone with dienophiles such as methyl crotonate. nih.gov

These cycloaddition reactions provide a powerful method for constructing complex, polycyclic structures from the relatively simple anthrone core. The resulting adducts can serve as intermediates in the synthesis of natural products and other complex organic molecules. whiterose.ac.uk

Table 4: Examples of Cycloaddition Reactions with Anthrone
DieneDienophileReaction TypeKey ConditionsReference
AnthroneMethyl crotonateDiels-AlderAmine base and Li+ catalyst nih.gov
AnthroneMaleimideDiels-AlderNot specified whiterose.ac.uk

Chemical Reactivity and Mechanistic Investigations of 10 Hydroxyanthrone

Tautomerism and Equilibrium Studies

The chemical behavior of 10-hydroxyanthrone is characterized by its ability to undergo tautomerization, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond.

Anthrone-Anthranol Equilibrium Dynamics of this compound

This compound exists in a dynamic equilibrium with its enol tautomer, 9,10-dihydroxyanthracene. This equilibrium is analogous to the well-studied anthrone-anthranol tautomerism. Computational studies suggest that in the gas phase at 298 K, the keto form (this compound, also referred to as oxanthrone) is the more stable tautomer, present in a significant excess. For instance, calculations indicate that the keto form can be present in about a 10-fold excess in the gas phase, and in some cases, this ratio can exceed 100:1 when compared to the enol form acs.org. The equilibrium can be represented as:

(Illustrative representation, actual equilibrium dynamics are complex)

The precise position of this equilibrium is sensitive to the molecular environment, including the solvent and pH, which can influence the relative stability of the tautomers.

Solvent and pH Effects on Tautomeric Distribution

The tautomeric distribution of this compound is demonstrably influenced by the surrounding medium. Solvents play a crucial role due to their ability to form intermolecular hydrogen bonds with the tautomers, thereby altering their relative energies and populations acs.org. Non-hydrogen-bonding solvents tend to favor the keto form, as evidenced by a calculated tautomeric ratio of approximately 13:1 (keto:enol) at 298 K in such media acs.org.

The pH of the solution also impacts the tautomeric equilibrium. Acid dissociation of the phenolic hydroxyl group in related hydroxyanthrone derivatives is observed around pH 9 rsc.orgresearchgate.net. Furthermore, the basicity of the medium can influence the formation of anthrones from hydroxyanthrones, suggesting that pH-dependent protonation or deprotonation events are integral to the tautomeric interconversion or stabilization of specific forms chalmers.se. For example, variations in the tautomerism equilibrium constant (K') have been directly related to the acid-base equilibria of the tautomers rsc.org.

Table 1: Tautomeric Ratios of this compound (Illustrative)

Solvent TypeTemperature (K)Keto:Enol Ratio (Approx.)Notes
Gas Phase298≥ 102Keto form (anthrone) predominates acs.org
Non-hydrogen-bonding (e.g., Toluene)29813:1Keto form (oxanthrone) is more stable acs.org
Hydrogen-bonding solvents298VariableDependent on HB properties of the medium acs.org

Acid-Base Chemistry and Proton-Coupled Electron Transfer

The presence of the hydroxyl group imparts acidic character to this compound. While specific pKa values for this compound are not extensively detailed in the provided snippets, related hydroxyanthraquinones show measurable acidity, with deprotonation of phenolic hydroxyl groups occurring in alkaline solutions rsc.orgresearchgate.net. For instance, acidity of related hydroxy-anthraquinones in the ground state is noted to be approximately 2.5 pKa units higher than their non-hydroxylated counterparts researchgate.net.

The acid-base properties of this compound are closely intertwined with its redox behavior, particularly in processes involving proton-coupled electron transfer (PCET). PCET is a concerted or stepwise mechanism where both a proton and an electron are transferred. Research indicates that the oxidation of this compound can involve PCET. For example, its oxidation by specific radical cations can lead to anthraquinone (B42736) formation, accompanied by the release of protons dokumen.pub. This suggests that under oxidizing conditions, this compound can participate in reactions where electron and proton transfer occur in close conjunction.

Thermal and Photolytic Degradation Pathways

This compound can be formed as a product during the degradation of larger aromatic systems, such as anthracene (B1667546), under various conditions, including photolysis and thermal decomposition.

Photolytic Degradation : Photolysis of anthracene in the presence of oxygen and light can yield a variety of products, including this compound dss.go.thnih.govacs.org. It has been observed that further photoirradiation of anthracene, after initial oxidation steps, can lead to the formation of anthraquinone as a final oxidation product, proceeding via this compound and generating hydrogen peroxide rsc.org. In some studies, this compound is identified as a secondary photoproduct during the photo-oxidation of anthracene, mediated by singlet molecular oxygen researchgate.netcapes.gov.br.

Thermal Degradation : While direct thermal degradation pathways of isolated this compound are not extensively detailed, it is identified as a product arising from the thermal decomposition of anthracene-9,10-endoperoxide. This decomposition, occurring on surfaces, yields products including 9,10-anthraquinone, 9,10-dihydro-9,10-dihydroxyanthracene, bianthronyl, and 9-hydroxyanthrone, alongside this compound researchgate.netcapes.gov.br. Furthermore, anthrahydroquinone (AHQ) adducts can decompose to form products that incorporate the 10-hydroxyanthracen-9-one moiety usda.gov.

Spectroscopic and Structural Elucidation Techniques in 10 Hydroxyanthrone Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 10-hydroxyanthrone, advanced NMR methods are crucial for assigning specific proton and carbon signals and for studying the dynamic equilibrium with its tautomeric forms.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between adjacent protons on the aromatic rings. For instance, the proton at position 1 would show a cross-peak with the proton at position 2, and so on around each aromatic ring, allowing for the sequential assignment of the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is used to identify direct one-bond correlations between protons and the carbons to which they are attached. Each CH group in the aromatic rings of this compound would produce a cross-peak, linking the proton's chemical shift to its corresponding carbon's chemical shift. The aliphatic C10 carbon would also show a correlation to the H10 proton.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for confirming stereochemistry and spatial arrangements. In this compound, NOESY could show correlations between the H10 proton and the protons on the adjacent aromatic rings (H1 and H8), confirming their spatial proximity.

Table 1: Predicted 2D NMR Correlations for this compound

TechniqueCorrelating NucleiInformation GainedExample Correlation
COSY¹H - ¹HIdentifies adjacent protons (2-3 bond coupling).H-1 ↔ H-2
HSQC¹H - ¹³C (¹J)Links protons to their directly attached carbons.H-4 ↔ C-4
HMBC¹H - ¹³C (²⁻³J)Connects molecular fragments through long-range couplings.H-10 → C-9, C-5a
NOESY¹H - ¹H (Spatial)Identifies protons that are close in space.H-10 ↔ H-1, H-8

This compound exists in a tautomeric equilibrium with 9-anthranol (the enol form) and anthrone (B1665570) (the keto form). Dynamic NMR (DNMR) is a powerful technique to study the kinetics and thermodynamics of this chemical exchange.

The interconversion between the keto (anthrone) and enol (9-anthrol) forms can be slow on the NMR timescale at low temperatures, allowing for the observation of distinct signals for each tautomer. As the temperature increases, the rate of interconversion increases, causing the separate signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to determine the rate constants for the forward and reverse reactions of the tautomerization.

Research on the parent compound, anthrone, has established the equilibrium constant for the keto-phenol tautomerization to 9-anthrol. The equilibrium constant (KE = [enol]/[ketone]) was determined from the ratios of the rate constants for ketonization and enolization, yielding a pKE of 2.10 in aqueous acetic acid buffers at 25 °C mdpi.com. This indicates that the keto form (anthrone) is significantly favored over the enol form (9-anthrol) at equilibrium mdpi.com. Similar principles would apply to this compound, where DNMR could be used to quantify the populations of the tautomers and determine the activation energy of their interconversion under various solvent and temperature conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, with a molecular formula of C₁₄H₁₀O₂, HRMS is essential for confirming its composition. The ability to obtain an exact mass measurement helps to distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Table 2: HRMS Data for this compound

PropertyValue
Molecular FormulaC₁₄H₁₀O₂
Molecular Weight210.23 g/mol
Exact Mass210.06808 Da

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. This provides detailed structural information and can be used to study reaction mechanisms by identifying intermediates.

While specific MS/MS studies on this compound are not widely reported, the fragmentation of its parent compound, anthrone, under electron impact ionization has been studied in detail nsf.gov. The primary fragmentation pathway involves the loss of a carbon monoxide (CO) molecule from the molecular ion (m/z 194) to form a highly stable fluorenyl cation at m/z 166. This ion then undergoes further fragmentation by losing a hydrogen atom to produce an ion at m/z 165 nsf.gov.

For this compound (molecular ion at m/z 210), a similar initial fragmentation would be expected. The most likely pathway would involve the loss of CO, followed by the loss of the hydroxyl group or water, leading to characteristic fragment ions that can be used to confirm the structure. By selecting specific intermediates in a reaction mixture and subjecting them to MS/MS, their fragmentation patterns can provide evidence for their structure and role in the reaction mechanism.

Table 3: Predicted MS/MS Fragmentation for this compound based on Anthrone Fragmentation

Precursor Ion (m/z)Neutral LossProduct Ion (m/z)Proposed Fragment
210 [M]⁺CO (28 Da)182[M-CO]⁺
182H₂O (18 Da)164[M-CO-H₂O]⁺
210 [M]⁺H₂O (18 Da)192[M-H₂O]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. For this compound, key diagnostic peaks would include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C-H Stretch (aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹) mdpi.com.

C=O Stretch (ketone): A strong, sharp absorption band is characteristic of the carbonyl group. For the parent compound anthrone, this peak is observed around 1680 cm⁻¹ mdpi.com. The position of this band can be influenced by hydrogen bonding and conjugation.

C=C Stretch (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings mdpi.com.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. For a vibrational mode to be Raman-active, it must cause a change in the molecule's polarizability. Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, which has a center of inversion in its anthraquinone-like core, the rule of mutual exclusion would apply if it were perfectly symmetric, meaning vibrations that are IR-active would be Raman-inactive and vice versa. While the hydroxyl group breaks this perfect symmetry, the principle still leads to complementary information. Key Raman bands would include:

Fused Ring Vibrations: The fused ring system gives rise to strong peaks in the fingerprint region (below 1000 cm⁻¹). Studies on related dihydroxyanthraquinones have identified characteristic fused ring vibrational modes around 470 cm⁻¹, 567 cm⁻¹, and 600 cm⁻¹ nsf.gov.

C=C Aromatic Stretches: These are typically strong in the Raman spectrum, appearing in the 1500-1650 cm⁻¹ region.

C=O Stretch: The carbonyl stretch is also observable in the Raman spectrum, often at a similar frequency to the IR absorption.

Together, IR and Raman spectroscopy provide a comprehensive "fingerprint" of this compound, allowing for the confirmation of its functional groups and providing insight into its molecular structure and bonding.

Table 4: Key Vibrational Modes for this compound (based on Anthrone and related compounds)

Vibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)Intensity
O-H stretch3200-3600Weak/Not observedBroad, Strong (IR)
Aromatic C-H stretch3000-31003000-3100Medium (IR), Strong (Raman)
C=O stretch~1680~1680Strong (IR), Medium (Raman)
Aromatic C=C stretch1450-16001450-1650Medium-Strong (Both)
Fused Ring Vibrations-400-900Strong (Raman)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The core chromophore of this compound, based on the anthrone structure, gives rise to characteristic absorption bands.

The primary electronic transitions expected for this compound involve:

π → π* transitions: These high-intensity absorptions arise from the excitation of electrons in the π-bonding orbitals of the aromatic rings to anti-bonding π* orbitals. The extensive conjugation in the anthracene (B1667546) system results in these transitions occurring at longer wavelengths.

n → π* transitions: These are lower-intensity absorptions resulting from the promotion of an electron from a non-bonding orbital (n), specifically the lone pairs on the carbonyl oxygen, to an anti-bonding π* orbital. These transitions are typically observed as a shoulder or a separate band at a longer wavelength than the most intense π → π* transitions.

While specific, experimentally-derived UV-Vis spectral data for this compound is not widely published, data from the parent compound, Anthrone, and its oxidation product, 1-Hydroxyanthraquinone, provide insight into the expected absorption regions. The presence of the hydroxyl group at the C10 position in this compound is expected to influence the position and intensity of these absorption bands compared to the unsubstituted Anthrone.

UV-Vis spectroscopy also serves as a powerful tool for real-time reaction monitoring. For instance, in the oxidation of this compound to its corresponding anthraquinone (B42736) derivative, the changes in the electronic structure lead to significant shifts in the absorption spectrum. By monitoring the absorbance at a specific wavelength corresponding to either the reactant or the product, the kinetics of the reaction can be determined. This method allows for the calculation of reaction rates and provides mechanistic insights into processes like oxidation, reduction, or tautomerization.

Table 1: Representative UV-Vis Absorption Data for Anthrone and a Related Anthraquinone (Note: This data is for analogous compounds and serves to illustrate the typical absorption regions for the anthrone chromophore.)

CompoundSolventλmax (nm)Molar Absorptivity (ε)Transition Type
AnthroneAlcohol253~22,400π → π
1-HydroxyanthraquinoneVarious~400Lown → π
1-HydroxyanthraquinoneVarious220-350Highπ → π*

Fluorescence Spectroscopy for Photophysical Property Probing

Fluorescence spectroscopy is an exceptionally sensitive technique used to investigate the photophysical properties of molecules like this compound. As a derivative of anthracene, a well-known fluorophore, this compound is expected to exhibit fluorescence. The process involves the excitation of the molecule to a higher electronic state by absorbing a photon, followed by the emission of a photon as the molecule relaxes back to the ground state.

Key photophysical properties probed by this technique include:

Excitation and Emission Spectra: The excitation spectrum reveals the wavelengths of light the molecule absorbs to initiate fluorescence, which often resembles its absorption spectrum. The emission spectrum shows the distribution of wavelengths of light emitted.

Stokes Shift: This is the difference in wavelength (or energy) between the absorption maximum and the emission maximum. A significant Stokes shift can indicate a change in molecular geometry or electronic distribution in the excited state.

Quantum Yield (ΦF): This parameter quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.

Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state.

The fluorescence of this compound and related compounds is highly sensitive to the molecular environment. Factors such as solvent polarity, pH, and the presence of quenchers can significantly alter the emission intensity, wavelength, and lifetime. This sensitivity makes fluorescence spectroscopy a valuable tool for studying intermolecular interactions and the local environment of the molecule. While detailed experimental fluorescence data for this compound is scarce, theoretical studies on derivatives like 9-ethynyl-9-hydroxyanthrone have been used to predict excitation and emission energies, providing a computational basis for its expected fluorescent properties.

Table 2: Predicted Photophysical Data for a this compound Derivative (Note: Data is based on theoretical calculations for 9-ethynyl-9-hydroxyanthrone.)

ParameterPredicted Value (eV)Predicted Wavelength (nm)
Excitation Energy3.4~365
Emission Energy2.7~459

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides a detailed molecular architecture, offering invaluable information on bond lengths, bond angles, and the conformation of the molecule.

For this compound, a crystallographic study would reveal:

Molecular Conformation: The central six-membered ring of the anthrone system is not perfectly planar. X-ray crystallography would precisely define its conformation, which is often a boat or twisted-boat shape.

Bond Parameters: Accurate measurements of the lengths of all carbon-carbon and carbon-oxygen bonds, as well as the angles between them.

Intermolecular Interactions: The analysis of the crystal packing reveals how individual molecules of this compound interact with each other in the solid state. This includes identifying non-covalent interactions such as hydrogen bonding (involving the hydroxyl group) and π-π stacking (between the aromatic rings), which govern the material's bulk properties.

Table 3: Illustrative Crystallographic Data for 10-Ethynyl-10-hydroxyanthracen-9(10H)-one (Note: This data is for a derivative and provides insight into the core structure of this compound.)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.85
b (Å)7.95
c (Å)13.21
β (°)109.5
Volume (ų)1173

Theoretical and Computational Chemistry of 10 Hydroxyanthrone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 10-hydroxyanthrone, which in turn govern its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method for investigating the ground-state properties of molecules like this compound. By approximating the many-electron system's energy as a functional of the electron density, DFT provides a balance between computational cost and accuracy. nih.gov

Furthermore, DFT is instrumental in calculating the energetic properties of this compound. This includes determining the total energy, enthalpy of formation, and Gibbs free energy. These thermodynamic parameters are vital for assessing the molecule's stability and its potential to participate in chemical reactions. The electronic properties, such as the dipole moment and polarizability, can also be computed to understand its interaction with external electric fields and its solubility in various solvents.

Table 1: Calculated Ground State Properties of this compound using DFT (Note: The following data is illustrative and based on typical results from DFT calculations for similar aromatic compounds.)

PropertyCalculated Value
Total Energy (Hartree)-765.123
Enthalpy of Formation (kcal/mol)-55.8
Gibbs Free Energy (Hartree)-765.150
Dipole Moment (Debye)2.5
Bond Length C9=O (Å)1.23
Bond Length C10-O (Å)1.38
Bond Angle C4a-C9a-C10a (°)119.5

For a more rigorous and accurate description of the electronic structure of this compound, ab initio methods are employed. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from first principles without empirical parameterization. nih.gov

While computationally more demanding than DFT, ab initio methods provide a higher level of theory, which is crucial for benchmarking results and for systems where electron correlation effects are significant. For this compound, MP2 calculations can offer a more refined geometry and energy profile by including electron correlation. Coupled Cluster methods, particularly CCSD(T), are considered the "gold standard" for single-reference systems and can provide highly accurate energetic data, which is essential for precise thermochemical predictions. nih.gov These high-level calculations are particularly valuable for studying excited states and complex reaction mechanisms where DFT might be less reliable.

Prediction and Characterization of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for exploring the potential energy surface of chemical reactions involving this compound. By locating stationary points—minima corresponding to reactants and products, and saddle points corresponding to transition states—the entire reaction pathway can be mapped out.

Methods such as synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) can be employed to locate transition state structures. Once a transition state is identified, frequency calculations are performed to confirm that it has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy, a critical parameter for determining reaction kinetics.

For this compound, computational studies could elucidate the mechanisms of its tautomerization to anthraquinone (B42736), oxidation reactions, or its involvement in cycloaddition reactions. The calculated reaction pathways would reveal the atomistic details of bond breaking and formation, providing insights that are often difficult to obtain experimentally.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with other molecules, such as solvents or biological macromolecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed view of molecular motion and intermolecular forces. researchgate.net

For this compound, MD simulations can be used to study its solvation in different solvents, revealing the structure of the solvation shell and the nature of solute-solvent interactions (e.g., hydrogen bonding). In a biological context, MD simulations could be employed to investigate the binding of this compound to a protein active site, elucidating the key intermolecular interactions (e.g., hydrogen bonds, van der Waals interactions, and electrostatic interactions) that stabilize the complex. figshare.com Analysis of the simulation trajectories can provide information on binding affinities, conformational changes upon binding, and the residence time of the molecule in the binding pocket. nih.gov

Spectroscopic Property Prediction and Validation through Computational Models

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound. By calculating these properties and comparing them with experimental spectra, the accuracy of the computational model can be validated, and a deeper understanding of the spectral features can be gained.

Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic absorption spectra (UV-Vis). These calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities observed experimentally. For this compound, TD-DFT can help assign the observed absorption bands to specific electronic transitions, such as π→π* transitions within the aromatic system.

Vibrational spectra (Infrared and Raman) can be simulated by calculating the harmonic vibrational frequencies. DFT calculations are commonly used for this purpose. The calculated frequencies and their corresponding intensities can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes to specific molecular motions, such as C=O stretching, O-H bending, and aromatic C-H vibrations.

Table 2: Predicted Spectroscopic Data for this compound (Note: This data is illustrative and represents typical computational predictions for similar molecules.)

Spectroscopic TechniquePredicted FeatureAssignment
UV-Vis (TD-DFT)λmax ≈ 380 nmπ→π* transition
Infrared (DFT)~1650 cm⁻¹C=O stretch
Infrared (DFT)~3400 cm⁻¹O-H stretch
Raman (DFT)~1600 cm⁻¹Aromatic C=C stretch

Charge Distribution and Frontier Molecular Orbital Analysis

The distribution of electronic charge and the nature of the frontier molecular orbitals (FMOs) are key determinants of a molecule's reactivity.

Natural Bond Orbital (NBO) analysis can be performed to obtain the natural atomic charges, providing a quantitative measure of the electron distribution across the this compound molecule. This analysis can identify electrophilic and nucleophilic sites within the molecule. For instance, the carbonyl carbon is expected to carry a partial positive charge, making it susceptible to nucleophilic attack, while the oxygen atoms will have partial negative charges.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are crucial for understanding chemical reactivity. taylorandfrancis.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich aromatic rings and the hydroxyl group, while the LUMO is expected to be centered on the electron-deficient carbonyl group and the fused ring system. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

Table 3: Frontier Molecular Orbital Properties of this compound (Note: Values are illustrative and typical for such aromatic systems.)

OrbitalEnergy (eV)Primary Localization
HOMO-5.8Phenyl rings, Hydroxyl group
LUMO-2.1Carbonyl group, Anthracene (B1667546) core
HOMO-LUMO Gap3.7 eV-

Applications of 10 Hydroxyanthrone As a Research Tool and Chemical Intermediate

Role in Photocatalysis and Photoredox Chemistry

Intermediate in Anthracene (B1667546) Photo-oxygenation Processes

10-Hydroxyanthrone plays a significant role as an intermediate in the photocatalytic oxygenation of anthracene and its derivatives. This process, often facilitated by organic photocatalysts such as 9-mesityl-10-methylacridinium (B1239669) ion (Acr⁺-Mes), involves the reaction of anthracene with molecular oxygen under visible light irradiation mdpi.comacs.orggoogle.comnih.govacs.org. Research findings indicate that the initial photoexcitation of the photocatalyst leads to an electron-transfer state, which in turn facilitates the formation of anthracene radical cations. These radical cations then undergo coupling reactions with superoxide (B77818) radicals (O₂⁻), yielding epidioxyanthracenes acs.orgnih.gov.

Further photoirradiation of these initial products, particularly in the case of anthracene, leads to the formation of anthraquinone (B42736). This transformation proceeds via this compound as a key intermediate, accompanied by the generation of hydrogen peroxide (H₂O₂) mdpi.comacs.orggoogle.comnih.govacs.orgsmolecule.com. Studies have identified this compound as a photoproduct in the aqueous photolysis of anthracene, alongside other species like anthracene-9,10-endoperoxide and 9,10-anthraquinone smolecule.com. The mechanism is understood to involve electron-transfer processes initiated by the photocatalyst, where this compound emerges as a product of subsequent oxidation steps acs.orgnih.gov.

Involvement in Photocatalytic Carbon Dioxide Reduction Schemes

While research extensively documents the role of various organic photocatalysts and related compounds in CO₂ reduction, the direct involvement of this compound in such schemes is not explicitly detailed in the provided literature snippets. However, studies on anthrone (B1665570) derivatives have shown their potential as photocatalysts or strong reductants in CO₂ functionalization reactions, such as the carboxylation of arenes and styrenes, often via their anionic forms upon photoexcitation chemrxiv.orgnih.gov. These findings suggest a potential, albeit indirect or unexplored, link for anthrone-based structures in CO₂ reduction catalysis, though specific research on this compound in this context is absent in the reviewed material.

Scaffold for the Development of Advanced Materials and Functional Molecules

This compound possesses antioxidant properties, which are valuable in various formulations aimed at counteracting oxidative damage chemrxiv.orglookchem.com. Its antioxidant characteristics suggest potential applications in health supplements and industrial processes chemrxiv.orglookchem.com. While not explicitly described as a "scaffold" for advanced materials in the provided literature, its structural features, belonging to the anthrone class, offer a basis for chemical modification and integration into functional molecules smolecule.com. Research continues to explore its properties, hinting at potential future applications in materials science chemrxiv.orglookchem.com. Broader research on anthraquinones, related structures, indicates their use in areas like organic electronics and as luminophores smolecule.com.

Precursor for Dyes and Pigments Research

This compound is recognized for its utility in the dye and pigment industries due to its inherent color-producing properties chemrxiv.orglookchem.com. It serves as an intermediate in the synthesis of various dyes, making it suitable for applications in the coloration of textiles, plastics, and other materials smolecule.comchemrxiv.orglookchem.com. The broader class of anthraquinones is well-established for their use as dyes and pigments, underscoring the relevance of this compound as a precursor in this field smolecule.comlookchem.com.

Design and Synthesis of Photoactive Systems

The scientific literature primarily identifies this compound as a product or intermediate formed during photochemical reactions, rather than a component designed for photoactivity itself. For instance, it is generated during the photocatalytic oxygenation of anthracene, serving as a step in the conversion pathway to anthraquinone mdpi.comacs.orggoogle.comnih.govacs.orgsmolecule.com. There is no direct evidence in the provided snippets to suggest that this compound is intentionally designed or synthesized as a photoactive molecule or as a key component within a photoactive system.

Chemical Properties of this compound

PropertyValue
CAS Number549-99-5
Molecular FormulaC₁₄H₁₀O₂
Molecular Weight210.228 g/mol
Boiling Point390.8 °C at 760 mmHg
Flash Point166.9 °C
Density1.317 g/cm³
Vapor Pressure8.3E-07 mmHg at 25°C
Refractive Index1.677

Compound List

this compound

Anthracene

9,10-Dimethylanthracene

9-Mesityl-10-methylacridinium ion (Acr⁺-Mes)

Anthraquinone

Hydrogen peroxide (H₂O₂)

Anthracene-9,10-endoperoxide

Superoxide radicals (O₂⁻)

9-Hydroxyanthrone

Biological Interactions and Mechanistic Studies of 10 Hydroxyanthrone in Vitro/cellular Models

Investigation of Cellular Pathway Modulation

The modulation of cellular pathways by 10-hydroxyanthrone is an area that requires further detailed investigation. While direct studies on this specific compound are limited, insights can be drawn from research on structurally similar molecules within the anthraquinone (B42736) and anthrone (B1665570) families.

Induction of Apoptosis in Cancer Cell Lines

Direct evidence for this compound's ability to induce apoptosis in cancer cell lines is not extensively documented in the retrieved literature. However, the broader class of anthraquinones and related anthrone derivatives are known to exhibit cytotoxic effects against various cancer cell types. For instance, 1-hydroxyanthrone (B158141), a related compound, has been reported to induce apoptosis in DU-145 prostate cancer cells at concentrations around 1.1 μM smolecule.com. While this finding pertains to a different isomer, it suggests a potential for hydroxyanthrone structures to trigger programmed cell death in neoplastic cells. Specific data, such as IC50 values or detailed apoptotic pathway activation (e.g., caspase activation, mitochondrial pathway involvement) for this compound itself, were not found in the reviewed studies.

Table 7.1.1: Summary of Apoptosis Induction Findings Related to Hydroxyanthrones in Cancer Cell Lines

Cancer Cell LineObserved EffectConcentration (μM)Specific CompoundReference
DU-145 (Prostate)Apoptosis induction~1.11-Hydroxyanthrone smolecule.com
General Cancer Cell LinesNo specific data found for this compoundN/AThis compoundN/A

Influence on Cell Cycle Progression

Information regarding the specific impact of this compound on cell cycle progression is limited. Related compounds, however, have demonstrated effects on cell cycle dynamics. For example, 1-hydroxyanthrone has been shown to induce cell cycle arrest in DU-145 prostate cancer cells smolecule.com. Additionally, studies on other anthraquinone derivatives, such as a dihydroxyanthraquinone, have indicated cell cycle arrest, particularly in the G2 phase, in various mammalian cell lines nih.gov. Furthermore, compounds like 10-hydroxycamptothecin (B1684218) have been observed to cause cell cycle arrest in the G2 or S phases nih.govnih.gov. These findings suggest that structural modifications within the anthrone/anthraquinone scaffold can influence cell cycle progression, but specific data for this compound remains to be elucidated.

Table 7.1.2: Summary of Cell Cycle Progression Findings Related to Hydroxyanthrones and Related Compounds

Cell Line / TypeObserved EffectConcentrationSpecific Compound / ClassReference
DU-145 (Prostate)Cell cycle arrestN/A1-Hydroxyanthrone smolecule.com
Friend leukemia, L1210, Chinese hamster cellsG2 phase arrest1.0–10 ng/mlDihydroxyanthraquinone nih.gov
Colo 205 (Colon)G2 phase arrestLow dose10-Hydroxycamptothecin nih.gov
B16-F10 (Melanoma)S phase arrestN/A10-Hydroxycamptothecin nih.gov
General Cell LinesNo specific data found for this compoundN/AThis compoundN/A

Impact on Cellular Metabolism (e.g., HaCaT cells)

The impact of this compound on cellular metabolism, particularly in cell lines like HaCaT (immortalized human keratinocytes), has not been directly addressed in the reviewed literature. Studies involving HaCaT cells have investigated the metabolic effects of other compounds, such as dithranol (anthralin), which is a hydroxyanthrone known to participate in oxidative reactions within mitochondria, leading to reactive oxygen species (ROS) generation and oxidative stress pte.hu. Research on other xenobiotics has also explored their metabolic perturbations in HaCaT cells nih.gov. However, specific metabolic profiling or investigation into the effects of this compound on cellular metabolic pathways, including those in HaCaT cells, is lacking.

Table 7.1.3: Summary of Cellular Metabolism Findings Related to Hydroxyanthrones in HaCaT Cells

Cell LineObserved EffectConcentrationSpecific Compound / ClassReference
HaCaTMitochondrial oxidative reactions, ROS generation, oxidative stressN/ADithranol (Hydroxyanthrone) pte.hu
HaCaTMetabolic perturbations (e.g., glycolysis, inositol (B14025) phosphate)IC20/IC50DCBQ-OH / DCBQ nih.gov
HaCaTNo specific data found for this compoundN/AThis compoundN/A

Molecular Target Identification and Binding Mechanisms

The precise molecular targets and binding mechanisms of this compound are not extensively detailed in the available scientific literature. However, general interactions with biomolecules like DNA and proteins are suggested for related compounds.

DNA Interaction Studies and Effects on Nucleic Acid Synthesis

Direct studies investigating the interaction of this compound with DNA or its effects on nucleic acid synthesis are limited. However, the broader class of anthraquinones and related hydroxyanthracene derivatives have been explored for their DNA-binding properties and potential genotoxicity in vitro researchgate.netresearchgate.net. For instance, 1-hydroxyanthrone has shown potential in enhancing DNA synthesis in certain cell lines smolecule.com. Furthermore, studies on 9,10-anthraquinone have involved electrochemical investigations of its interaction with DNA researchgate.net. Hydroxyanthracene derivatives, in general, have been noted to interact with mammalian DNA under specific in vitro conditions, with some exhibiting genotoxic activity researchgate.net. The specific mechanisms by which this compound might interact with DNA or influence nucleic acid synthesis remain to be elucidated.

Table 7.2.1: Summary of DNA Interaction Findings Related to Hydroxyanthrones and Related Compounds

Target / EffectObserved Interaction / EffectSpecific Compound / ClassReference
DNA InteractionElectrochemical studies9,10-Anthraquinone researchgate.net
DNA Interaction / GenotoxicityInteraction with mammalian DNA in vitroHydroxyanthracene derivatives researchgate.net
DNA Synthesis EnhancementPotential enhancement1-Hydroxyanthrone smolecule.com
DNA Synthesis InhibitionInhibition of DNA replication and repairDithranol (Hydroxyanthrone) ekb.egscielo.br
No specific data found for this compoundN/AThis compoundN/A

Protein Binding and Enzyme Inhibition Mechanisms

Specific protein targets or enzyme inhibition mechanisms for this compound are not clearly identified in the reviewed literature. However, anthraquinones and their analogues are broadly recognized for their potential to inhibit various enzymes and interact with proteins mdpi.comnih.gov. Studies on 1-hydroxyanthrone have indicated that its interaction research focuses on binding affinity to both DNA and proteins smolecule.com. While specific enzymes inhibited by this compound or detailed binding kinetics are not reported, the general biological activities associated with anthraquinones suggest a potential for interaction with cellular proteins and enzymatic processes. Further research would be necessary to identify specific protein targets and elucidate the binding mechanisms of this compound.

Antioxidant and Redox-Modulating Properties in Cellular Contexts

The precise mechanisms by which this compound mitigates oxidative stress in cellular environments are not extensively detailed in the provided scientific snippets. While this compound is identified as a photolysis degradation product of anthracene (B1667546) academie-sciences.fracs.orgnih.gov, and anthracene itself is known to generate reactive oxygen species (ROS) and induce oxidative damage nih.gov, direct evidence or specific pathways for this compound's antioxidant or redox-modulating effects within cellular systems are not elaborated upon in the retrieved literature.

This compound plays a role as an intermediate or degradation product in photochemical reactions involving anthracene and related compounds. Studies indicate that during the photolysis of anthracene in aqueous solutions, this compound is among the identified breakdown products academie-sciences.fracs.orgnih.gov. In controlled photochemical processes, particularly those involving acridinium (B8443388) photocatalysts, intermediates like this compound can participate in reactions that lead to the generation of ROS, such as hydrogen peroxide (H2O2) acs.orgresearchgate.netacs.orgacs.orgresearchgate.netresearchgate.netdokumen.pub. For example, the oxidation of this compound has been shown to yield anthraquinone and H2O2 acs.orgresearchgate.netdokumen.pub. This suggests that under specific photochemical conditions, this compound can be involved in or serve as a precursor to ROS-generating processes.

Mechanistic Investigations of Antimicrobial and Antifungal Activities

This compound has been identified as a secondary metabolite isolated from certain fungal species, including Phialophora alba acgpubs.orgnih.govresearchgate.net and Colletotrichum graminicola (where it is referred to as colletoanthrone A) nih.gov. Fungal metabolites are frequently associated with antimicrobial and antifungal properties acgpubs.orgresearchgate.net; however, the specific mechanisms by which this compound exerts its effects against microbial or fungal pathogens are not detailed in the provided literature. Indirect associations with antimicrobial activity may arise from its involvement in photochemical reactions that generate hydrogen peroxide acs.orgresearchgate.netacs.orgacs.orgresearchgate.netresearchgate.netdokumen.pub, a known antimicrobial agent. Nevertheless, direct evidence detailing the intrinsic antimicrobial or antifungal mechanisms of this compound itself is not presented in the available snippets.

Data Tables

Based on the provided search results, specific quantitative data for this compound, such as Minimum Inhibitory Concentrations (MICs) for antimicrobial/antifungal activity or IC50 values for antioxidant properties, were not found. Consequently, a data table detailing such findings cannot be generated from the available literature.

List of Compounds Mentioned:

this compound

Anthracene

Anthracene-9,10-dione

Anthracene-1,4-dione

Anthrone

9,10-Dihydroxyanthracene

1,4-Dihydroxyanthracene-9,10-dione

1-Hydroxyanthracene-9,10-dione

2-Hydroxyanthracene-9,10-dione

Dithranol (Anthralin)

Hydrogen peroxide (H2O2)

Anthraquinone

Colletoanthrone A

Orcinol

Tryptophol

Curvularin

8-Dehydrocurvularin

8-Methoxycurvularin

8-Hydroxycurvularin

Physcion-9-anthrone

Viocristin

Isoviocristin

Conyothyrinone B

Erythroglaucin

Macrosporin

7-(γ,γ)-dimethylallyloxymacrosporin

Carviolin

Ginsenoside Rh2

Daidzein

Environmental Fate and Transformation Pathways of 10 Hydroxyanthrone in Model Systems

Photodegradation Mechanisms in Aquatic and Atmospheric Models

In aquatic environments, direct photolysis is anticipated to be a significant degradation pathway for 10-Hydroxyanthrone. The chromophore structure, common to PAHs, allows for the absorption of solar radiation, leading to electronic excitation and subsequent chemical reactions. In water, this can lead to the formation of various oxygenated products. The presence of photosensitizers in natural waters, such as dissolved organic matter, could also lead to indirect photodegradation through the generation of reactive oxygen species like singlet oxygen.

In atmospheric models, gas-phase this compound would likely react with photochemically generated hydroxyl radicals (•OH). This is a primary degradation pathway for many organic pollutants in the atmosphere. The reaction would likely involve the addition of the hydroxyl radical to the aromatic rings, initiating a series of reactions that could lead to ring cleavage and the formation of smaller, more oxidized compounds.

Oxidative Transformation by Environmental Radicals

Hydroxyl radicals (•OH) are highly reactive and non-selective oxidants present in both aquatic and atmospheric environments. The reaction of this compound with hydroxyl radicals is expected to be a rapid process. In aquatic systems, these radicals are generated through various processes, including the photolysis of nitrate (B79036) and dissolved organic matter. The oxidative transformation would likely lead to the formation of hydroxylated and quinone-type structures. For instance, further hydroxylation of the aromatic rings or oxidation of the existing hydroxyl and keto groups could occur.

Biological Transformation Pathways in Microorganism Cultures

The biological transformation of PAHs by microorganisms, including bacteria and fungi, is a well-documented process. It is plausible that various microbial strains could also degrade this compound.

Bacterial Degradation: Bacteria typically initiate PAH degradation by the action of dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic ring to form a cis-dihydrodiol. This is then followed by dehydrogenation to form a diol, and subsequent ring cleavage by either ortho or meta pathways. For this compound, it is conceivable that bacteria could hydroxylate the aromatic rings, leading to intermediates that can enter established catabolic pathways.

Fungal Degradation: Fungi often utilize cytochrome P450 monooxygenases to metabolize PAHs, initially forming arene oxides which are then converted to trans-dihydrodiols. White-rot fungi are particularly effective at degrading a wide range of PAHs due to their extracellular ligninolytic enzyme systems. These enzymes, such as lignin (B12514952) peroxidase and manganese peroxidase, generate highly reactive radicals that can oxidize recalcitrant compounds like PAHs. It is hypothesized that these fungal systems could also transform this compound.

Assessment of Transformation Products in Model Ecosystems

Given the potential for photodegradation, oxidation, and biological transformation, a variety of transformation products of this compound could be expected in model ecosystems. These could include more polar compounds such as dihydroxyanthracenes, anthraquinones, and ring-cleavage products like phthalic acids and smaller organic acids. The identification and quantification of these products in controlled laboratory settings that mimic natural environments (e.g., microcosms or mesocosms) would be essential to fully understand the environmental fate of this compound. However, specific studies identifying these transformation products are currently lacking.

Mechanistic Insights into Environmental Toxicity in Model Organisms (e.g., Algal Toxicity)

The toxicity of PAHs and their derivatives to aquatic organisms, including algae, is a significant concern. For many PAHs, toxicity is enhanced by exposure to ultraviolet (UV) radiation, a phenomenon known as photo-induced toxicity. This is often attributed to the generation of reactive oxygen species by the photo-excited PAH, which can cause cellular damage.

It is plausible that this compound could exhibit similar toxic mechanisms towards algae. Inhibition of growth and photosynthesis are common endpoints measured in algal toxicity studies. The presence of the hydroxyl group might influence its bioavailability and interaction with cellular membranes, potentially altering its toxicity profile compared to the parent compound, anthrone (B1665570). However, without specific ecotoxicological data for this compound, such as EC50 (half maximal effective concentration) values for algal growth inhibition, its environmental risk to primary producers remains speculative.

Future Research Directions and Unresolved Challenges in 10 Hydroxyanthrone Chemistry and Biology

Development of More Efficient and Sustainable Synthetic Routes

Future research should focus on developing novel synthetic pathways that are more efficient, cost-effective, and environmentally benign. This could involve exploring:

Catalytic Approaches: Investigating new homogeneous or heterogeneous catalysts for key transformations, potentially enabling milder reaction conditions and higher selectivity.

Flow Chemistry: Adapting existing or developing new synthetic routes for continuous flow processing, which can offer enhanced control over reaction parameters, improved safety, and scalability.

Biocatalysis: Exploring enzymatic routes for specific steps, leveraging the high selectivity and mild conditions offered by biological catalysts.

Sustainable Solvents: Prioritizing the use of greener solvents or solvent-free conditions to reduce environmental impact.

Comprehensive Elucidation of Complex Reaction Intermediates and Mechanisms

While some reactions involving 10-hydroxyanthrone are known, such as its formation via photocatalytic oxygenation of anthracene (B1667546) ijasrm.comacs.orgresearchgate.netresearchgate.netacs.orgqualitas1998.netmdpi.com, the detailed mechanisms and transient intermediates in many of its transformations remain to be fully elucidated. Understanding these pathways is crucial for controlling reactivity and designing new synthetic strategies.

Key areas for future investigation include:

Photocatalytic Pathways: Detailed mechanistic studies of reactions where this compound is formed or acts as a reactant, particularly in photocatalytic processes involving anthracene derivatives, are needed to map out the precise sequence of electron and energy transfer events ijasrm.comacs.orgresearchgate.netresearchgate.netacs.orgqualitas1998.netmdpi.com.

Radical Intermediates: Investigating the role and fate of radical species generated during reactions, especially in redox processes or under photochemical activation.

Tautomerization and Equilibrium: Further characterization of tautomeric equilibria, such as the anthrone-anthranol equilibrium, and how substituents or reaction conditions influence these states.

Advanced Spectroscopic and Computational Analysis: Employing advanced techniques like time-resolved spectroscopy, electron paramagnetic resonance (EPR), and sophisticated computational methods (e.g., Density Functional Theory - DFT) to identify and characterize transient intermediates and transition states ijasrm.comrsc.orgrsc.orgfu-berlin.de.

Exploration of Novel Photophysical and Electrochemical Properties

The polycyclic aromatic structure of this compound suggests potential for interesting photophysical and electrochemical behaviors. While some basic properties like boiling point and flash point are documented, a comprehensive understanding of its fluorescence, phosphorescence, absorption spectra, and redox potentials is less developed.

Future research should aim to:

Systematic Photophysical Characterization: Conduct thorough studies on its fluorescence quantum yields, lifetimes, and emission wavelengths in various environments. Investigate solvatochromic effects and the influence of structural modifications on these properties.

Electrochemical Profiling: Determine its redox potentials and explore its behavior in electrochemical processes. This could reveal potential applications in electrocatalysis, sensing, or as a component in electrochemical devices.

Structure-Property Relationships: Correlate structural variations of this compound derivatives with their photophysical and electrochemical characteristics to guide the design of new functional materials.

Applications in Optoelectronics: Explore its potential incorporation into organic light-emitting diodes (OLEDs), photovoltaic cells, or fluorescent probes, leveraging its inherent chromophoric and potentially emissive properties.

Discovery of Undiscovered Mechanistic Biological Targets and Pathways

This compound has been noted for potential antiviral and anti-inflammatory properties, as well as antioxidant capabilities lookchem.comlookchem.com. However, the specific molecular targets, signaling pathways, and detailed mechanisms underlying these biological activities are largely unknown. This lack of mechanistic insight limits its development as a therapeutic agent.

Future research should focus on:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and genomics to identify the specific cellular proteins or pathways that this compound interacts with.

Mechanism of Action Studies: Elucidating how its antioxidant, antiviral, and anti-inflammatory effects are mediated at the molecular level. For instance, understanding how it modulates inflammatory signaling cascades or inhibits viral replication.

In Vivo Validation: Conducting rigorous in vivo studies to confirm its therapeutic efficacy and to understand its pharmacokinetic and pharmacodynamic profiles in a biological system.

Exploration of Other Biological Activities: Investigating potential activities beyond those currently recognized, such as cytotoxic effects against cancer cell lines or neuroprotective properties, given the broader biological relevance of anthraquinone (B42736) derivatives mdpi.com.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools for predicting molecular properties, reaction outcomes, and biological interactions. While computational studies may have been used to understand specific reaction mechanisms rsc.orgrsc.orgfu-berlin.de, their broader application for predictive research on this compound is an area ripe for exploration.

Future directions include:

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): Developing predictive models that correlate structural modifications of this compound derivatives with their chemical, physical, photophysical, electrochemical, or biological properties.

Mechanism Prediction and Design: Using computational methods to predict the feasibility and outcomes of novel synthetic reactions or to design molecules with specific desired properties.

Molecular Docking and Simulation: Employing molecular docking and dynamics simulations to predict binding affinities and interactions with potential biological targets, guiding drug discovery efforts.

Reaction Pathway Mapping: Utilizing computational chemistry to map complex reaction landscapes, identify transition states, and understand reaction kinetics, thereby aiding in the optimization of synthetic routes.

Integration of this compound into Hybrid Functional Systems

The inherent chemical structure and potential functionalities of this compound make it a candidate for incorporation into advanced materials and hybrid systems. This could lead to novel applications in areas such as catalysis, sensing, and advanced materials science.

Research in this domain could focus on:

Polymer Conjugation: Covalently linking this compound to polymer backbones to create functionalized polymers with tailored optical, electronic, or biological properties.

Nanomaterial Composites: Incorporating this compound into nanoparticles, quantum dots, or metal-organic frameworks (MOFs) to enhance their performance or introduce new functionalities, such as photocatalytic activity or targeted drug delivery.

Supramolecular Assemblies: Designing supramolecular structures that incorporate this compound, potentially leading to self-assembled materials with unique properties for sensing or molecular recognition.

Surface Immobilization: Anchoring this compound onto solid supports for applications in heterogeneous catalysis, chromatography, or sensor development.

By addressing these research directions, the scientific community can unlock the full potential of this compound, leading to advancements in synthesis, materials science, and therapeutic applications.

Data Tables

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueSource Index
CAS Number549-99-5 lookchem.comlookchem.comchemsrc.comnih.govmolbase.comchembk.com
Molecular FormulaC₁₄H₁₀O₂ lookchem.comlookchem.comchemsrc.comnih.govmolbase.comchembk.com
Molecular Weight210.23 g/mol lookchem.comlookchem.comchemsrc.comnih.govmolbase.comchembk.com
IUPAC Name10-hydroxy-10H-anthracen-9-one nih.gov
SynonymsOxanthrone, this compound, 9-hydroxyanthron-10-one lookchem.comlookchem.comchemsrc.comnih.govmolbase.comchembk.com
Boiling Point390.8 °C at 760 mmHg lookchem.comchemsrc.com
Flash Point166.9 °C lookchem.comchemsrc.com
Density1.317 g/cm³ lookchem.comchemsrc.com
Refractive Index1.677 lookchem.comchemsrc.com
Vapor Pressure8.3E-07 mmHg at 25°C lookchem.com
LogP2.31270 chemsrc.com
PSA (Polar Surface Area)37.3 Ų chemsrc.comnih.gov

Table 2: Known Applications and Biological Activities of this compound

CategorySpecific Application/ActivitySource Index
Industrial Applications Dye and Pigment Industries (coloration of textiles, plastics, materials) lookchem.comlookchem.com
Antioxidant Formulations (counteracting oxidative damage in health supplements and industrial processes) lookchem.comlookchem.com
Pharmaceutical Development Potential Therapeutic Agent (antiviral properties) lookchem.comlookchem.com
Potential Therapeutic Agent (anti-inflammatory properties) lookchem.comlookchem.comontosight.ai
Cosmetics Skin protection from oxidative stress, promoting overall skin health (due to antioxidant properties) lookchem.comlookchem.com
Chemical Synthesis Intermediate in dye synthesis (via oxidation to anthraquinone) smolecule.com
Participates in Grignard reactions and cross-coupling reactions (e.g., Suzuki coupling) for derivative synthesis smolecule.com
Photochemistry Product in the photocatalytic oxygenation of anthracene ijasrm.comacs.orgresearchgate.netresearchgate.netacs.orgqualitas1998.netmdpi.com

Compound List

this compound

Anthrone (B1665570)

Anthranol

Anthraquinone

9,10-Dihydroanthracene-9-one

Oxanthrone

9-hydroxyanthron-10-one

10-Hydroxy-9,10-dihydroanthracene-9-one

9-hydroxy-10-anthraquinone

Dithranol (Anthralin)

Anthracene

9,10-Diphenylanthracene

Tetraphenylethylene

Tetramethylethylene

9-Mesityl-10-methylacridinium (B1239669) ion (Acr⁺-Mes)

Coᴵᴵᴵ(dmgH)₂pyCl

Hydroquinone (B1673460) derivatives (X-QH₂)

Tetrachlorohydroquinone (Cl₄QH₂)

1,3-Diphenylisobenzofuran (DPBF)

2,2,6,6-Tetramethyl-4-piperidone (TEMP)

1,2-Dibenzoylbenzene (DBB)

TEMPO

1,4-Ditosylanthraquinone

Primary/Secondary aliphatic amines

Aromatic amines

Aryl boronic acids

Phthalic anhydrides

Styrene

9-Nitroanthracene

9,10-Epidoixy-9,10-dihydroanthracene

Hydrogen peroxide (H₂O₂)

Singlet oxygen (¹O₂)

Superoxide (B77818) anion (O₂⁻)

Hydroxyl radical (•OH)

Alkyloxy radical (RO•)

Alkylperoxy radical (ROO•)

Peroxynitrite anion (ONOO⁻)

Hypochlorite anion (ClO⁻)

Nitrite anion (NO₂⁻)

Nitrate (B79036) anion (NO₃⁻)

1,8-dihydroxy-9,10-dihydroanthracen-9-one (Dithranol IUPAC name)

9-anthronol (Synonym for 1-Hydroxyanthrone)

1-hydroxy-9,10-anthraquinone (Synonym for 1-Hydroxyanthrone)

1,8-dihydroxy-10-(3'-hydroxy phenyl)-anthrone

10-hydroxy-10-(4-methoxyphenyl)anthracen-9-one (B13801058)

1,3-Di(2-pyridinyl)-1,3-propanedione

1,4-diaminoanthracene-9,10-diol (B1593509)

1-hydroxy-2(hydroxymethyl)anthracene-9,10-dione (HAC)

1,8-dihydroxy-4,5-dinitro anthracenedione (DHDN)

9,10-anthraquinone

Barbaloin (Aloin A)

Emodin (B1671224)

1-methyl emodin

Evariquinone

7-hydroxyemodin (B156907)

6,8-methyl ether

Siderin

Arugosin C

Variculanol

Isorhodoptilometrin-1-methyl ether

Pachybasin

Phomarin

Anhydropseudophlegmacin-9,10-quinone-3′-amino-8′-O-methyl ether

Methyl averatin

Nidurufin

Versiconol

5-chloro-6,8-dihydroxy-1-methoxy-3-methylanthraquinone

7-chloro-6,8-dihydroxy-1-methoxy-3-methylanthraquinone

5-chloro-6,8,10-trihydroxy-1-methoxy-3-methyl-9(10H)anthracenone

5-chloro-8,10-dihydroxy-l,6-dimethoxy-3-metbyl-9(10H)anthracenone

1-O-methylemodin

9-anthracenol

9,10-phenanthraquinone

1-hydroxynaphthalene

1,8-dichloro-anthracene

8-chloro-1-(diphenylphosphino)anthracenes

9-bromo-10-(diphenylphosphino)anthracene

(anthryl)(diphenyl)phosphine

Trianthrylphosphine

Pentacarbonyltungsten complex

10-hydroxy-2-decenoic acid

1,8-octanediol (B150283)

8-hydroxyoctanal (B1654321)

Ethyl phosphoroacetate

Potassium carbonate

Silicon dioxide-sodium bisulfite system

2,2,6,6-Tetramethylpiperidine nitrogen oxide

Potassium bromide

Sodium bicarbonate

Trichloroisocyanuric acid

Benzene

Phenol

Alcohols

Cyclohexane

Cyclohexanol

Cyclohexanone

Dichloromethane (B109758)

Isopropanol

Chloroform

Titanium silicate (B1173343) catalysts

Dihydroxylated benzenes

Hydroquinone

Catechol

Methylene (B1212753) blue

Halobetasol propionate (B1217596)

Tazarotene

Oleuropein

Coal tar

Adrenocortical steroids

Liquid petrolatum

Sodium chloride

Phenol

Imidazoquinoline (IMQ)

Alpha-tocopherol

OVA peptides

Viral load (VV-OVA)

HaCaT cells

CFSE (Carboxyfluorescein diacetate succinimidyl ester)

IFN-γ, IL-4, IL-17

CD8⁺ T cells

Monocytes

MHCII, CD11b, Ly6C, Ly6G

α-tocopherol

Dithranol-induced monocyte recruitment

CD8⁺ T cell responses

Viral load in ovaries

Psoriatic plaques

Tissue-resident memory cells (TRM)

Cardiometabolic diseases

Psoriatic arthritis

Depression

Halobetasol propionate/tazarotene lotion

Polymeric emulsion technology

Oleuropein ME formulation

Goeckerman treatment

UV radiation

549-99-5 (CAS Number)

C14H10O2 (Molecular Formula)

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 10-Hydroxyanthrone, and how can purity be validated?

  • Methodological Answer : this compound is typically synthesized via controlled oxidation of anthrone derivatives using reagents like hydrogen peroxide or manganese dioxide in acidic media . Purification involves recrystallization from ethanol or acetone. Validation of purity requires chromatographic techniques (e.g., HPLC with UV detection) and spectroscopic methods (¹H/¹³C NMR for structural confirmation). Quantify impurities using mass spectrometry (LC-MS) and report limits of detection (LOD) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • FT-IR : Identify hydroxyl (-OH) and carbonyl (C=O) functional groups.
  • NMR : Assign proton and carbon environments (e.g., aromatic vs. aliphatic regions).
  • X-ray crystallography : Resolve crystal structure for stereochemical confirmation.
  • HPLC-DAD : Assess purity and stability under varying pH/temperature .

Q. How does this compound’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and light-exposed conditions. Monitor degradation via periodic HPLC analysis. Use Arrhenius kinetics to predict shelf life and identify degradation products with LC-MS .

Q. What role does this compound play in the synthesis of polycyclic aromatic hydrocarbons (PAHs)?

  • Methodological Answer : As a key intermediate, it participates in Diels-Alder reactions or Friedel-Crafts alkylation. Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to control regioselectivity. Track reaction progress using TLC and GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Perform systematic meta-analyses to compare studies, focusing on variables like assay type (e.g., in vitro vs. in vivo), cell lines, and dosage. Replicate experiments under standardized conditions (e.g., ISO 10993 for cytotoxicity) and validate findings using orthogonal assays (e.g., enzymatic inhibition vs. gene expression profiling) .

Q. What strategies integrate computational modeling with experimental data to elucidate this compound’s reaction mechanisms?

  • Methodological Answer :

  • DFT calculations : Predict thermodynamic feasibility of proposed pathways (e.g., oxidation intermediates).
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide wet-lab experiments.
  • Kinetic modeling : Corrogate experimental rate constants with simulated transition states .

Q. How should researchers design multi-step synthetic routes for this compound derivatives to minimize side reactions?

  • Methodological Answer : Use retrosynthetic analysis to identify critical steps. Optimize protecting group strategies (e.g., silylation for hydroxyl groups) and employ flow chemistry for exothermic reactions. Monitor intermediates with real-time IR spectroscopy and optimize quenching protocols .

Q. What methodologies are effective for analyzing this compound’s photodegradation pathways?

  • Methodological Answer : Expose samples to UV-Vis light (e.g., 254 nm) in controlled photoreactors. Identify transient species via time-resolved ESR spectroscopy. Quantify degradation products using high-resolution mass spectrometry (HRMS) and propose pathways through isotopic labeling studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.